(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
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Overview
Description
®-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a p-tolyl group through a series of reactions, including alkylation or acylation.
Final Deprotection: The Boc protecting group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its structural features make it a useful tool for probing biological pathways.
Medicine
In medicinal chemistry, ®-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is explored for its potential as a precursor to pharmaceutical agents. Its ability to undergo various chemical transformations makes it valuable for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions allows for the production of a wide range of products.
Mechanism of Action
The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical reactions, such as enzyme catalysis or protein binding.
Comparison with Similar Compounds
Similar Compounds
®-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
®-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
®-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is unique due to the presence of the p-tolyl group, which can influence its reactivity and interactions compared to other similar compounds. The position of the tolyl group can affect the compound’s steric and electronic properties, making it distinct in its chemical behavior and applications.
Properties
IUPAC Name |
(3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHQBNUMNOJEPZ-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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